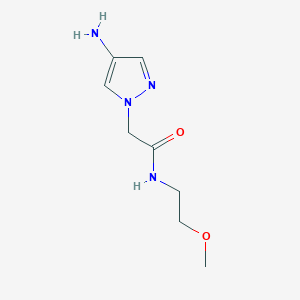
2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
概要
説明
2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a chemical compound characterized by its pyrazole ring structure, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms
準備方法
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to maintain consistency and efficiency. The process may also include purification steps to obtain a high-purity final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of diseases like malaria and leishmaniasis.
Industry: It is utilized in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
2-(4-Amino-1H-pyrazol-1-yl)ethanol: A related compound with a hydroxyl group instead of the acetamide group.
Uniqueness: 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to its analogs. Its methoxyethyl group, in particular, provides unique reactivity and potential for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for innovation make it a valuable compound in ongoing research and development efforts.
生物活性
2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide, a compound with the CAS number 1156725-92-6, belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 198.22 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activities
The biological activities of this compound can be understood in the context of its pyrazole structure, which has been associated with various pharmacological effects:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and S. aureus . The presence of specific functional groups in the structure enhances these antimicrobial effects.
Anti-inflammatory Effects
Pyrazole compounds are noted for their anti-inflammatory activities. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases . The mechanism often involves modulation of signaling pathways related to inflammation.
Neuroprotective Properties
Emerging research suggests that pyrazole derivatives may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. This activity is attributed to their ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazole derivatives, including this compound:
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Inhibition of cyclooxygenase (COX) enzymes leading to reduced prostaglandin synthesis.
- Cytokine Modulation : Decreasing levels of inflammatory cytokines.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
特性
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-14-3-2-10-8(13)6-12-5-7(9)4-11-12/h4-5H,2-3,6,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXJSLCTTVGQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















